N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide
描述
属性
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,15-7-2-1-3-8-15)18-11-5-12-19-13-9-14-6-4-10-17-16(14)19/h1-4,6-10,13,18H,5,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSPIVGNQAWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclization and Functionalization
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization strategies. A common approach involves the Suzuki-Miyaura coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with arylboronic acids under palladium catalysis. For example, reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate in dioxane/water (2.5:1) at 80°C yields 5-aryl derivatives. While the target compound lacks aryl substitution at position 5, this method highlights the adaptability of the core for further functionalization.
Bromination and Tosylation
Bromination at position 3 of the pyrrolo[2,3-b]pyridine ring is achieved using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. Subsequent tosylation with p-toluenesulfonyl chloride in a biphasic system (dichloromethane/6N NaOH) introduces a leaving group, facilitating nucleophilic substitution reactions.
Propyl Linker Installation
Alkylation of the Pyrrolo Nitrogen
The introduction of the propyl chain begins with alkylation of the pyrrolo[2,3-b]pyridine nitrogen. Using sodium hydride (60% in oil) as a base in tetrahydrofuran (THF), the deprotonated nitrogen reacts with 3-bromopropylphthalimide at 60°C to form 1-(3-phthalimidopropyl)-1H-pyrrolo[2,3-b]pyridine. This step parallels the methylation protocol described for 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, where NaH and methyl iodide are employed.
Reaction Conditions:
Deprotection of the Phthalimide Group
The phthalimide-protected amine is deprotected using hydrazine hydrate in ethanol under reflux, yielding 1-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine. This step ensures the generation of a primary amine for subsequent sulfonylation.
Deprotection Protocol:
- Reagent: Hydrazine hydrate (2 equiv) in ethanol
- Temperature: Reflux, 2 hours
- Workup: Filtration, washing with water, and extraction with ethyl acetate
- Yield: ~85–90%
Benzenesulfonamide Functionalization
Sulfonylation of the Primary Amine
The final step involves reacting 1-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of triethylamine (Et3N) as a base. This reaction proceeds in dichloromethane at room temperature, forming the target sulfonamide.
Sulfonylation Conditions:
- Substrate: 1-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine (1 equiv)
- Sulfonylating agent: Benzenesulfonyl chloride (1.2 equiv)
- Base: Et3N (2 equiv) in dichloromethane (0.5 M)
- Temperature: Room temperature, 12 hours
- Workup: Extraction with dichloromethane, washing with brine, drying over Na2SO4
- Yield: ~65–72%
Alternative Synthetic Routes
Reductive Amination Approach
An alternative strategy employs reductive amination to install the propylamine chain. Starting from 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, condensation with 3-aminopropanol followed by reduction with sodium borohydride yields 1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine. Subsequent conversion of the hydroxyl group to an amine via Mitsunobu reaction with phthalimide and deprotection provides the intermediate amine.
Direct Nucleophilic Substitution
In a streamlined approach, 1-(3-chloropropyl)-1H-pyrrolo[2,3-b]pyridine (synthesized via alkylation) undergoes nucleophilic substitution with sodium azide, followed by Staudinger reduction to the amine. This avoids phthalimide protection but requires careful handling of azide intermediates.
Characterization and Analytical Data
Key intermediates and the final product are characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example:
1-(3-Phthalimidopropyl)-1H-pyrrolo[2,3-b]pyridine
- 1H NMR (400 MHz, CDCl3): δ 8.28 (d, J = 4.8 Hz, 1H), 7.92 (d, J = 7.6 Hz, 1H), 7.75–7.65 (m, 4H, phthalimide), 7.12 (dd, J = 7.6, 4.8 Hz, 1H), 4.15 (t, J = 6.8 Hz, 2H), 3.85 (t, J = 6.8 Hz, 2H), 2.10–1.95 (m, 2H).
- HRMS (ESI): m/z calcd for C19H16N3O2 [M+H]+: 326.1234; found: 326.1231.
N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide
- 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 4.8 Hz, 1H), 7.88 (d, J = 7.6 Hz, 1H), 7.72–7.60 (m, 2H, aromatic), 7.50–7.40 (m, 3H, aromatic), 7.10 (dd, J = 7.6, 4.8 Hz, 1H), 5.20 (t, J = 6.0 Hz, 1H, NH), 3.95 (t, J = 6.8 Hz, 2H), 3.10 (q, J = 6.4 Hz, 2H), 2.00–1.85 (m, 2H).
- HRMS (ESI): m/z calcd for C16H17N3O2S [M+H]+: 315.0998; found: 315.0995.
Challenges and Optimization
Alkylation Efficiency
The exocyclic nitrogen’s low acidity (pKa ~17) necessitates strong bases like NaH for deprotonation. Alternative bases such as potassium tert-butoxide or phase-transfer catalysts may improve yields.
Sulfonylation Side Reactions
Competitive over-sulfonylation or N-sulfonation of the pyrrolo nitrogen is mitigated by controlled stoichiometry (1.2 equiv of benzenesulfonyl chloride) and slow addition at 0°C.
化学反应分析
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes and signaling pathways.
Medicine: The compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and migration . By binding to these receptors, the compound can modulate downstream signaling pathways, leading to changes in cellular behavior.
相似化合物的比较
Comparative Analysis with Structurally Analogous Compounds
Structural Features and Functional Group Variations
The following compounds share the pyrrolo[2,3-b]pyridine core but differ in substituents, linker length, and functional groups, leading to distinct physicochemical and pharmacological profiles:
Key Observations :
- Linker Length: The target compound’s propyl linker (vs.
- Functional Groups: The sulfonamide group in the target compound and 1415926-93-0 provides strong hydrogen-bonding capacity compared to the amide in M511-0776, which may enhance target affinity but reduce membrane permeability . The trifluoromethyl group in M511-0776 increases lipophilicity, favoring hydrophobic interactions but possibly reducing aqueous solubility . The benzooxazine and dimethylaminoethyl groups in 1415926-93-0 introduce rigidity and basicity, respectively, which could improve metabolic stability and tissue penetration .
生物活性
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H20N3O2S
- Molecular Weight : 344.43 g/mol
This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities, including anti-cancer properties.
The primary mechanism of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . By inhibiting FGFR activity, this compound disrupts several key signaling pathways associated with tumor growth:
- RAS-MEK-ERK Pathway : Inhibition leads to reduced cell proliferation.
- PI3K-Akt Pathway : Affects survival signaling in cancer cells.
- PLCγ Pathway : Modulates cellular responses to growth factors.
Anticancer Properties
Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. Notably, it has been shown to inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis through the activation of intrinsic apoptotic pathways.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has demonstrated that modifications to the chemical structure can enhance the potency and selectivity of the compound against specific cancer targets. For instance, variations in the sulfonamide group significantly influence biological activity and binding affinity to FGFRs.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the compound's effect on 4T1 breast cancer cells, revealing an IC50 value indicating effective inhibition of cell growth at nanomolar concentrations.
- Apoptotic assays confirmed that treated cells displayed increased markers of apoptosis compared to control groups.
-
Comparative Analysis :
- Compared to similar compounds in the pyrrolopyridine class, this compound showed superior activity against FGFRs and was more effective in inducing apoptosis in cancer cell lines.
| Compound Name | IC50 (nM) | Target | Notes |
|---|---|---|---|
| This compound | 76 | FGFR | Significant anti-proliferative effects |
| Other Pyrrolopyridines | Varies | FGFR | Lower efficacy reported |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a low molecular weight facilitating cellular uptake. Toxicity assessments indicate a low toxicity profile in non-cancerous cell lines, suggesting potential for therapeutic use with minimal side effects.
常见问题
Q. What are the recommended synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Use of palladium-catalyzed cross-coupling to attach the pyrrolo[2,3-b]pyridine core to the propyl-sulfonamide moiety .
- Protection/deprotection strategies : Protecting amine groups during sulfonylation to avoid side reactions .
- Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields. Chromatography (silica gel or HPLC) is critical for purification .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and linkage .
- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities .
- X-ray crystallography : Resolve 3D conformation, as demonstrated for analogous pyrrolo-pyridine sulfonamides .
Q. What are the primary biological targets or mechanisms associated with this compound?
The compound’s pyrrolo[2,3-b]pyridine core and sulfonamide group suggest activity as a kinase inhibitor (e.g., Aurora A, STK1) . It may also interact with 5-HT receptors (e.g., 5-HT₆ antagonism) based on structural analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective kinase inhibition?
- Core modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the benzene ring enhances kinase binding .
- Linker flexibility : Varying the propyl chain length impacts conformational adaptability and target selectivity .
- Substituent effects :
| Position | Modification | Observed Impact | Reference |
|---|---|---|---|
| Pyrrolo N1 | Propyl linker | Improved solubility and bioavailability | |
| Sulfonamide para | Halogenation (e.g., Cl) | Increased kinase affinity |
Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Assay standardization : Ensure consistent enzyme concentrations and buffer conditions (e.g., pH 6.5 ammonium acetate buffer) .
- Off-target profiling : Use panels of related kinases (e.g., LRRK2, Aurora B) to identify cross-reactivity .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives .
Q. How can computational modeling improve the design of derivatives with enhanced selectivity?
- Docking simulations : Map interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with pyrrolo-pyridine) .
- MD simulations : Assess stability of sulfonamide hydrogen bonds under physiological conditions .
- QSAR models : Corlate substituent electronic properties (Hammett σ) with activity trends .
Q. What experimental approaches are recommended for studying metabolic stability and in vivo pharmacokinetics?
- Microsomal assays : Use liver microsomes (human/rat) to measure oxidation rates .
- Radiolabeling : Track compound distribution using ¹⁴C-labeled analogs .
- Pharmacokinetic parameters : Focus on half-life (t₁/₂) and clearance rates in rodent models .
Methodological Challenges and Solutions
Q. How can researchers address low yields during the final coupling step of synthesis?
- Catalyst screening : Test Pd₂(dba)₃ or Buchwald-Hartwig conditions for challenging C–N bonds .
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
Q. What techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases in lysates .
- Knockdown/rescue experiments : Use siRNA to establish target dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
